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molecular formula C8H8ClNO3S B132876 N-Acetylsulfanilyl chloride CAS No. 121-60-8

N-Acetylsulfanilyl chloride

Cat. No. B132876
M. Wt: 233.67 g/mol
InChI Key: GRDXCFKBQWDAJH-UHFFFAOYSA-N
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Patent
US07511133B2

Procedure details

Chlorosulfonic acid (10 ml, 0.15 mol) is added dropwise slowly to acetanilide (4 g, 0.029 mol). The mixture is then heated to 100° C. for one hour. The oil that forms is cooled and carefully poured onto ice. The resulting precipitate is collected by filtration affording the desired product (3.4 g, 0.014 mol, 48% yield). The sulfonyl chloride is used directly without further purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])[CH3:7]>>[C:6]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:12][CH:11]=1)(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The oil that forms is cooled
ADDITION
Type
ADDITION
Details
carefully poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.014 mol
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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